1-(6-Amino-3-chloro-2-fluorophenyl)ethanone
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Overview
Description
1-(6-Amino-3-chloro-2-fluorophenyl)ethanone is an organic compound characterized by the presence of amino, chloro, and fluoro substituents on a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-3-chloro-2-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroacetophenone, followed by reduction to introduce the amino group. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-3-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(6-Amino-3-chloro-2-fluorophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-(6-Amino-3-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The presence of amino, chloro, and fluoro groups allows it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Amino-3-chloro-2-fluorophenyl)boronic acid
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
1-(6-Amino-3-chloro-2-fluorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, chloro, and fluoro groups on the phenyl ring, along with the ethanone group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-(6-amino-3-chloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,11H2,1H3 |
InChI Key |
MEYUHPWXOJUOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)N |
Origin of Product |
United States |
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